molecular formula C12H22ClMgNSi2 B061622 magnesium;N,N-bis(trimethylsilyl)aniline;chloride CAS No. 174484-84-5

magnesium;N,N-bis(trimethylsilyl)aniline;chloride

Cat. No.: B061622
CAS No.: 174484-84-5
M. Wt: 296.24 g/mol
InChI Key: YZOSYOXYACDPMN-UHFFFAOYSA-M
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Description

Magnesium;N,N-bis(trimethylsilyl)aniline;chloride, also known as 3-[bis(trimethylsilyl)amino]phenylmagnesium chloride, is an organometallic compound with the molecular formula C12H22ClMgNSi2. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. It is particularly valuable due to its stability and reactivity, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride is typically prepared by reacting N,N-bis(trimethylsilyl)aniline with magnesium in the presence of a halogen source, such as chlorine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically stirred and heated to facilitate the formation of the Grignard reagent, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Magnesium;N,N-bis(trimethylsilyl)aniline;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;N,N-bis(trimethylsilyl)aniline;chloride involves the formation of a nucleophilic carbon-magnesium bond. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The reaction typically proceeds through the formation of a transition state, followed by the formation of the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different halogen.

    Ethylmagnesium Chloride: A Grignard reagent with an ethyl group instead of the phenyl group.

    Vinylmagnesium Bromide: A Grignard reagent with a vinyl group

Uniqueness: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride is unique due to the presence of the bis(trimethylsilyl)amino group, which imparts additional stability and reactivity. This makes it particularly useful in reactions where other Grignard reagents might be less effective .

Properties

IUPAC Name

magnesium;N,N-bis(trimethylsilyl)aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22NSi2.ClH.Mg/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;;/h7-8,10-11H,1-6H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOSYOXYACDPMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C1=CC=C[C-]=C1)[Si](C)(C)C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClMgNSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400589
Record name 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174484-84-5
Record name 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174484-84-5
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